molecular formula C14H11Cl2N3O3S2 B10872853 N-({2-[(2,4-dichlorophenoxy)acetyl]hydrazinyl}carbonothioyl)thiophene-2-carboxamide

N-({2-[(2,4-dichlorophenoxy)acetyl]hydrazinyl}carbonothioyl)thiophene-2-carboxamide

Cat. No.: B10872853
M. Wt: 404.3 g/mol
InChI Key: OXPLUGQLGOKPKM-UHFFFAOYSA-N
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Description

N~2~-({2-[2-(2,4-DICHLOROPHENOXY)ACETYL]HYDRAZINO}CARBOTHIOYL)-2-THIOPHENECARBOXAMIDE is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a dichlorophenoxy group, an acetylhydrazino group, and a thiophenecarboxamide group, making it a subject of interest in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-({2-[2-(2,4-DICHLOROPHENOXY)ACETYL]HYDRAZINO}CARBOTHIOYL)-2-THIOPHENECARBOXAMIDE typically involves multiple steps. One common method includes the reaction of 2,4-dichlorophenoxyacetic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with thiophene-2-carboxylic acid chloride under controlled conditions to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen, and the use of solvents like dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N~2~-({2-[2-(2,4-DICHLOROPHENOXY)ACETYL]HYDRAZINO}CARBOTHIOYL)-2-THIOPHENECARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N~2~-({2-[2-(2,4-DICHLOROPHENOXY)ACETYL]HYDRAZINO}CARBOTHIOYL)-2-THIOPHENECARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-({2-[2-(2,4-DICHLOROPHENOXY)ACETYL]HYDRAZINO}CARBOTHIOYL)-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclooxygenase-2 (COX-2), which plays a role in inflammation and pain. By binding to the active site of COX-2, it prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dichlorophenoxy)acetic acid: Known for its herbicidal properties and use in the synthesis of various derivatives.

    N-({2-[2-(2,4-dichlorophenoxy)acetyl]hydrazino}carbothioyl)-4-nitrobenzamide: Similar in structure but with different substituents, leading to varied biological activities.

    2-(2,4-Dichlorophenoxy)-N0-[2-(2,4-dichlorophen-oxy)acetyl]acetohydrazide: Another related compound with potential biological activities

Uniqueness

N~2~-({2-[2-(2,4-DICHLOROPHENOXY)ACETYL]HYDRAZINO}CARBOTHIOYL)-2-THIOPHENECARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C14H11Cl2N3O3S2

Molecular Weight

404.3 g/mol

IUPAC Name

N-[[[2-(2,4-dichlorophenoxy)acetyl]amino]carbamothioyl]thiophene-2-carboxamide

InChI

InChI=1S/C14H11Cl2N3O3S2/c15-8-3-4-10(9(16)6-8)22-7-12(20)18-19-14(23)17-13(21)11-2-1-5-24-11/h1-6H,7H2,(H,18,20)(H2,17,19,21,23)

InChI Key

OXPLUGQLGOKPKM-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)NC(=S)NNC(=O)COC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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